molecular formula C11H13NO2 B2406044 N-(3-methoxy-4-methylphenyl)prop-2-enamide CAS No. 134046-74-5

N-(3-methoxy-4-methylphenyl)prop-2-enamide

Cat. No.: B2406044
CAS No.: 134046-74-5
M. Wt: 191.23
InChI Key: MLBARMMXRQCHNS-UHFFFAOYSA-N
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Description

N-(3-methoxy-4-methylphenyl)prop-2-enamide: is an organic compound characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, which is further connected to a prop-2-enamide moiety

Properties

IUPAC Name

N-(3-methoxy-4-methylphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-4-11(13)12-9-6-5-8(2)10(7-9)14-3/h4-7H,1H2,2-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBARMMXRQCHNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxy-4-methylphenyl)prop-2-enamide typically involves the reaction of 3-methoxy-4-methylphenylamine with acryloyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-methoxy-4-methylphenylamine+acryloyl chlorideThis compound+HCl\text{3-methoxy-4-methylphenylamine} + \text{acryloyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-methoxy-4-methylphenylamine+acryloyl chloride→this compound+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-methoxy-4-methylphenyl)prop-2-enamide can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form N-(3-methoxy-4-methylphenyl)prop-2-enamine using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at the positions ortho and para to the methoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 3-methoxy-4-methylbenzoic acid.

    Reduction: Formation of N-(3-methoxy-4-methylphenyl)prop-2-enamine.

    Substitution: Formation of halogenated derivatives such as 2-bromo-3-methoxy-4-methylphenylprop-2-enamide.

Scientific Research Applications

Chemistry: N-(3-methoxy-4-methylphenyl)prop-2-enamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammatory conditions.

Industry: In the material science industry, this compound is used in the development of polymers and coatings with specific properties.

Mechanism of Action

The mechanism of action of N-(3-methoxy-4-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the phenyl ring play a crucial role in binding to the active site of the target molecule, thereby modulating its activity. The prop-2-enamide moiety may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

  • N-(3-methoxyphenyl)prop-2-enamide
  • N-(4-methylphenyl)prop-2-enamide
  • N-(3-methoxy-4-hydroxyphenyl)prop-2-enamide

Uniqueness: N-(3-methoxy-4-methylphenyl)prop-2-enamide is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct profile compared to other similar compounds, making it a valuable molecule for various applications.

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